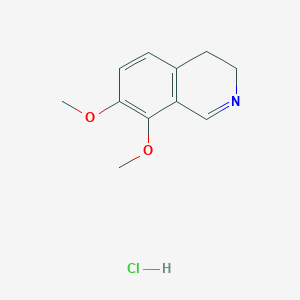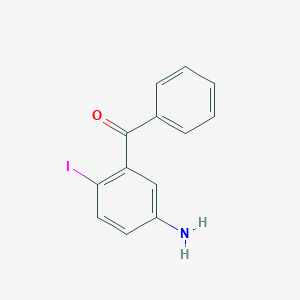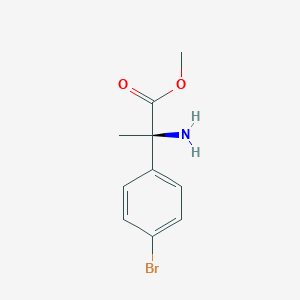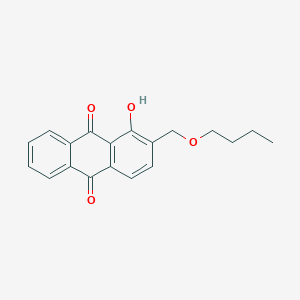
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione typically involves the alkylation of 1-hydroxyanthracene-9,10-dione with butoxymethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available anthraquinone derivatives. The process includes:
Hydroxylation: Introduction of a hydroxyl group to the anthraquinone core.
Alkylation: Reaction with butoxymethyl halides to introduce the butoxymethyl group.
Purification: Crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Can be reduced to form hydroquinones.
Substitution: The butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pigments and dyes for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxyanthracene-9,10-dione: Lacks the butoxymethyl group, leading to different chemical properties and applications.
2-Methyl-1-hydroxyanthracene-9,10-dione: Features a methyl group instead of a butoxymethyl group, resulting in different reactivity and applications.
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione: Similar structure with an ethoxymethyl group, leading to variations in chemical behavior.
Uniqueness
2-(Butoxymethyl)-1-hydroxyanthracene-9,10-dione is unique due to the presence of the butoxymethyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s solubility and reactivity, making it valuable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
174568-54-8 |
|---|---|
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
2-(butoxymethyl)-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O4/c1-2-3-10-23-11-12-8-9-15-16(17(12)20)19(22)14-7-5-4-6-13(14)18(15)21/h4-9,20H,2-3,10-11H2,1H3 |
InChI-Schlüssel |
RODKZUXLVINQIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



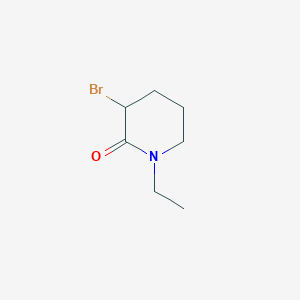
![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)
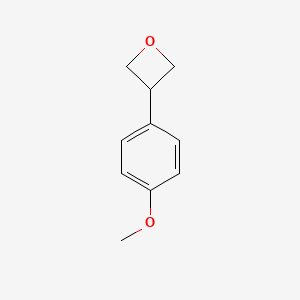
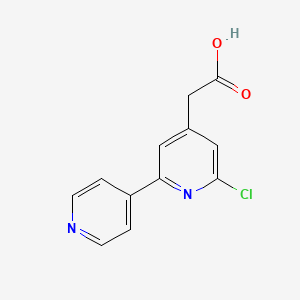

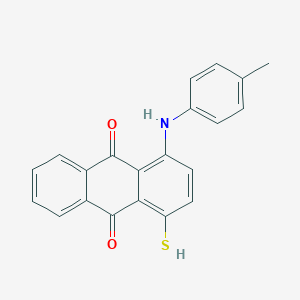
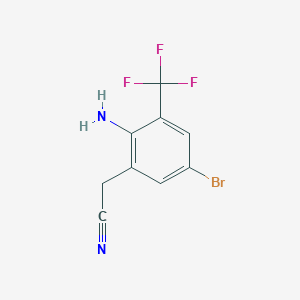
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
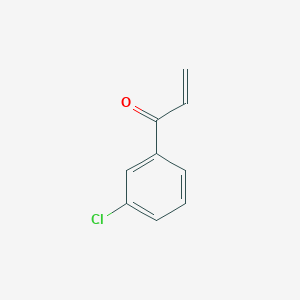
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
